Cas no 1261967-42-3 (2-Methyl-4-(3-methylthiophenyl)phenol)

2-Methyl-4-(3-methylthiophenyl)phenol 化学的及び物理的性質
名前と識別子
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- 2-METHYL-4-(3-METHYLTHIOPHENYL)PHENOL
- 2-Methyl-4-(3-methylthiophenyl)phenol
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- MDL: MFCD18313248
- インチ: 1S/C14H14OS/c1-10-8-12(6-7-14(10)15)11-4-3-5-13(9-11)16-2/h3-9,15H,1-2H3
- InChIKey: VRMREJDTCTZUBI-UHFFFAOYSA-N
- ほほえんだ: S(C)C1=CC=CC(=C1)C1C=CC(=C(C)C=1)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 219
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 45.5
2-Methyl-4-(3-methylthiophenyl)phenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB319259-5g |
2-Methyl-4-(3-methylthiophenyl)phenol, 95%; . |
1261967-42-3 | 95% | 5g |
€1159.00 | 2025-03-19 | |
abcr | AB319259-5 g |
2-Methyl-4-(3-methylthiophenyl)phenol, 95%; . |
1261967-42-3 | 95% | 5g |
€1159.00 | 2023-04-26 |
2-Methyl-4-(3-methylthiophenyl)phenol 関連文献
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S. Ahmed Chem. Commun., 2009, 6421-6423
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
4. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
7. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
2-Methyl-4-(3-methylthiophenyl)phenolに関する追加情報
Professional Introduction to 2-Methyl-4-(3-methylthiophenyl)phenol (CAS No. 1261967-42-3)
2-Methyl-4-(3-methylthiophenyl)phenol, identified by its Chemical Abstracts Service (CAS) number 1261967-42-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, featuring a phenolic group linked to a thiophene ring, exhibits unique structural and chemical properties that make it a promising candidate for various applications, particularly in the development of novel therapeutic agents and advanced functional materials.
The molecular structure of 2-Methyl-4-(3-methylthiophenyl)phenol consists of a benzene ring substituted with a methyl group at the 2-position and a 3-methylthiophenyl group at the 4-position. The presence of both aromatic and heterocyclic rings contributes to its complex electronic and steric environment, which can be exploited for designing molecules with specific biological activities. The phenolic hydroxyl group further enhances its reactivity, making it a versatile intermediate in synthetic chemistry.
In recent years, there has been growing interest in thiophene-based compounds due to their broad spectrum of biological activities. Thiophenes, as heterocyclic aromatic compounds, are known for their role in medicinal chemistry, particularly in the synthesis of antiviral, anticancer, and anti-inflammatory agents. The incorporation of a methylthiophenyl moiety into the phenol framework of 2-Methyl-4-(3-methylthiophenyl)phenol introduces additional functional groups that can modulate its pharmacological properties. This structural feature has been explored in several studies aimed at developing new drug candidates with enhanced efficacy and reduced side effects.
One of the most compelling aspects of 2-Methyl-4-(3-methylthiophenyl)phenol is its potential as a building block for more complex molecules. Researchers have utilized this compound in the synthesis of various derivatives that exhibit significant biological activity. For instance, modifications to the phenolic or thiophenic rings have led to the discovery of novel compounds with potent antimicrobial and anti-inflammatory properties. These findings underscore the importance of 2-Methyl-4-(3-methylthiophenyl)phenol as a key intermediate in drug discovery efforts.
The pharmaceutical industry has been particularly interested in thiophene derivatives due to their ability to interact with biological targets in unique ways. The structural flexibility of 2-Methyl-4-(3-methylthiophenyl)phenol allows for the design of molecules that can bind to specific receptors or enzymes, thereby modulating physiological processes. This has led to several preclinical studies investigating its potential applications in treating various diseases, including neurological disorders and chronic inflammatory conditions. The results from these studies have been promising, suggesting that further development could lead to new therapeutic options.
Beyond pharmaceutical applications, 2-Methyl-4-(3-methylthiophenyl)phenol has also shown promise in materials science. Its ability to form stable complexes with metals and other organic compounds makes it useful in the development of advanced materials such as organic semiconductors and catalysts. These materials are increasingly important in fields like electronics and renewable energy, where novel functionalities are required to meet the demands of modern technology.
The synthesis of 2-Methyl-4-(3-methylthiophenyl)phenol involves multi-step organic reactions that highlight its complexity as a chemical entity. The process typically begins with the functionalization of aromatic rings using established methods such as Friedel-Crafts alkylation and Suzuki coupling reactions. These steps require precise control over reaction conditions to ensure high yield and purity. The final product is then characterized using spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy to confirm its identity and structural integrity.
In conclusion, 2-Methyl-4-(3-methylthiophenyl)phenol (CAS No. 1261967-42-3) is a multifaceted compound with significant potential in both pharmaceuticals and materials science. Its unique structural features make it an attractive candidate for further research and development, leading to innovative solutions across multiple industries. As our understanding of its properties continues to grow, so too will its applications, making it an essential component in modern chemical research.
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